2-(3-Methylphenyl)ethanethioamide
Overview
Description
2-(3-Methylphenyl)ethanethioamide is an organic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to an amide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with carbon disulfide and an alkyl halide under basic conditions. Another method includes the reaction of 3-methylbenzyl chloride with thiourea, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3-Methylphenyl)ethanethioamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity . This interaction can affect various biochemical pathways, making the compound valuable in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)ethanethioamide
- 2-(2-Methylphenyl)ethanethioamide
- 2-(3-Methylphenyl)ethanamide
Uniqueness
2-(3-Methylphenyl)ethanethioamide is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, this compound exhibits distinct chemical and biological properties, making it a valuable tool in research .
Properties
IUPAC Name |
2-(3-methylphenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDOZLDJDPJFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615155 | |
Record name | (3-Methylphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-91-8 | |
Record name | (3-Methylphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-METHYLPHENYL)ETHANETHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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